1-(2-Butoxypropoxy)propan-2-ol
Description
Nomenclature and Structural Isomerism within Glycol Ethers
The systematic naming of glycol ethers follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules. byjus.com For 1-(2-Butoxypropoxy)propan-2-ol, the name indicates a propan-2-ol backbone. Attached to the oxygen at the first carbon is a 2-butoxypropoxy group. This naming convention precisely describes the connectivity of the atoms within the molecule. ontosight.ai
Glycol ethers, including this compound, exhibit structural isomerism. Isomers are molecules that have the same molecular formula but different structural arrangements of atoms. In the case of glycol ethers, isomerism can arise from the position of the ether linkage and the branching of the alkyl chains. docbrown.info
For instance, the molecular formula for this compound is C10H22O3. nist.gov Other structural isomers with the same molecular formula exist, such as 1-(1-butoxy-2-propoxy)-2-propanol. chemspider.com The position of the butoxy group relative to the propan-2-ol core significantly influences the physical and chemical properties of the isomer.
The table below illustrates the different naming conventions for this compound and a related isomer.
| Compound Name | Molecular Formula | CAS Number | Synonyms |
| This compound | C10H22O3 | 29911-28-2 | Dipropylene glycol n-butyl ether, DPnB, (2-Butoxymethylethoxy)propanol europa.eunist.gov |
| 1-Butoxy-2-propanol | C7H16O2 | 5131-66-8 | Propylene (B89431) glycol n-butyl ether, PnB nih.gov |
| Propylene glycol mono-t-butyl ether | C7H16O2 | 57018-52-7 | 1-tert-Butoxy-2-propanol nih.gov |
Historical Overview of Research and Industrial Relevance
The development and commercialization of glycol ethers began in the early 20th century, driven by the demand for effective solvents in various industrial applications. Research into the synthesis and properties of different glycol ethers has continued, leading to the production of a wide array of compounds with tailored characteristics.
This compound, as part of the dipropylene glycol ether family, has found significant industrial relevance. ontosight.aiontosight.ai Its properties make it a valuable component in a variety of formulations. It is utilized as a solvent in coatings and paints, where it helps to dissolve resins and control drying times. atamankimya.comontosight.ai It also functions as a coalescing agent in latex paints, aiding in the formation of a continuous film as the paint dries. atamankimya.com
Furthermore, its solvency for oils and greases makes it an effective ingredient in industrial and household cleaning products. europa.euontosight.ai Other applications include its use in printing inks, as a chemical intermediate, and in the textile industry. atamankimya.com The registration of this substance under regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe indicates its significant production and use, with manufacturing and/or importation in the European Economic Area at substantial volumes. europa.eueuropa.eu
Contextualization within the Broader Field of Glycol Ether Chemistry
Glycol ethers are broadly categorized into two main series: the E-series, derived from ethylene (B1197577) glycol, and the P-series, derived from propylene glycol. wikipedia.org this compound belongs to the P-series. The fundamental difference between these two series lies in the starting alcohol used for their synthesis, which influences their toxicological profiles and physical properties.
The chemistry of glycol ethers is centered around the reactivity of the ether and alcohol functional groups. The ether linkage is generally stable, while the hydroxyl group can undergo typical alcohol reactions, such as esterification and etherification. The presence of both functionalities imparts an amphiphilic character to the molecule, allowing it to interact with both polar and non-polar substances. inrs.fr This dual nature is the basis for their widespread use as solvents and coupling agents, which can bring together otherwise immiscible ingredients. atamankimya.com
The table below provides a comparative overview of key physical properties of this compound and related glycol ethers, highlighting the variations within this chemical class.
| Compound | Molecular Formula | Boiling Point (°C) | Viscosity (mPa·s at 25°C) |
| This compound | C10H22O3 | ~230 | 4.9 |
| Propylene Glycol n-Butyl Ether (PnB) | C7H16O2 | 171 | 2.8 |
| Dipropylene Glycol Methyl Ether (DPM) | C7H16O3 | 190 | 3.7 |
| Ethylene Glycol n-Butyl Ether (EB) | C6H14O2 | 171 | 2.9 |
Note: The values presented are typical and can vary slightly depending on the source.
Structure
2D Structure
3D Structure
Properties
CAS No. |
24083-03-2 |
|---|---|
Molecular Formula |
C10H22O3 CH3(CH2)3OCHCH3CH2OCH2CHOHCH3 C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2-butoxypropoxy)propan-2-ol |
InChI |
InChI=1S/C10H22O3/c1-4-5-6-13-10(3)8-12-7-9(2)11/h9-11H,4-8H2,1-3H3 |
InChI Key |
RUYKSFADZRVSQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)COCC(C)O |
boiling_point |
229 °C |
density |
Relative density (water = 1): 1.03 |
physical_description |
COLOURLESS LIQUID. |
solubility |
Solubility in water, g/100ml at 20 °C: 5 |
vapor_pressure |
Vapor pressure, kPa at 20 °C: 0.008 |
Origin of Product |
United States |
Synthesis and Manufacturing Methodologies
Mechanistic Investigations of Alkoxylation Pathways.acs.org
The primary industrial route to 1-(2-Butoxypropoxy)propan-2-ol is through the alkoxylation of butanol with propylene (B89431) oxide. smolecule.comacs.org This process involves the ring-opening addition of propylene oxide to the alcohol. google.com
Reaction of Propylene Oxide with Butanol.acs.org
The synthesis of propylene glycol butyl ether (PNB) is achieved by the reaction of propylene oxide (PO) with n-butanol. acs.org This reaction is typically carried out in a semibatch mode. acs.org The fundamental mechanism involves the nucleophilic attack of the butoxide ion, formed by the deprotonation of butanol by a basic catalyst, on one of the carbon atoms of the propylene oxide ring. google.com This attack leads to the opening of the epoxide ring and the formation of the primary product, 1-butoxy-2-propanol. Subsequent reaction of this primary product with another molecule of propylene oxide yields this compound. The reaction is exothermic, and understanding its thermal behavior is crucial for process safety. acs.org
The reaction can produce two main isomers: the primary ether (1-butoxy-2-propanol) and the secondary ether (2-butoxy-1-propanol). researchgate.netnih.gov The formation of the primary ether is generally favored under basic catalysis. google.comresearchgate.net
Catalytic Systems and Their Influence on Reaction Kinetics.acs.org
A variety of catalytic systems have been investigated to control the rate and selectivity of the butanol and propylene oxide reaction.
Homogeneous Catalysts: Traditional homogeneous basic catalysts like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are effective in promoting the reaction. acs.orgresearchgate.net These catalysts readily form alkoxide ions, which are potent nucleophiles for the ring-opening of propylene oxide. google.com However, these catalysts can be difficult to separate from the product mixture and can cause corrosion issues. researchgate.net
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid catalysts have been explored. These include:
Mixed Metal Oxides: Catalysts such as ZrO2 loaded with active alkali metal oxides like MgO have shown high activity and selectivity for the synthesis of 1-butoxy-2-propanol. researchgate.net Al2O3/MgO systems have also demonstrated outstanding catalytic performance in the synthesis of related propylene glycol ethers. researchgate.net The basicity of these catalysts is a key factor in their activity, with stronger basic sites promoting the reaction. researchgate.net
Hydrotalcites: Magnesium-aluminum layered double hydroxides (Mg,Al-LDHs) have been studied as catalysts. researchgate.net The basicity of these materials, which can be tuned by adjusting the Mg/Al ratio and activation temperature, influences their catalytic performance. researchgate.net
Anion Exchange Resins: These have been used for the synthesis of propylene glycol methyl ether acetate (B1210297) and show high activity at low temperatures. aiche.org However, deactivation of the resin can be a challenge. researchgate.net
Ionic Liquids: Task-specific ionic liquids have been developed as catalysts, offering high conversion and selectivity under mild conditions for the synthesis of propylene glycol methyl ether. google.com
The choice of catalyst significantly impacts the reaction kinetics. For instance, in the synthesis of propylene glycol butyl ether using KOH, the reaction rate is influenced by factors such as reaction temperature, catalyst concentration, and the dosing rate of propylene oxide. acs.org Studies have shown that the reactivity of alcohols in the etherification of propylene oxide decreases as the length of the carbon chain in the alcohol increases. researchgate.net
Transesterification Routes for Production.acs.org
An alternative route for the production of propylene glycol ethers is through transesterification. smolecule.comacs.org This method involves the reaction of a glycol with an ester in the presence of a catalyst. For example, propylene glycol methyl ether acetate (PGMEA) can be synthesized via the transesterification of propylene glycol methyl ether (PM) with methyl acetate (MeAc). acs.org This reaction is equilibrium-limited, and techniques like reactive distillation are employed to shift the equilibrium towards the product side by continuously removing one of the products. aiche.orgacs.org
Both acidic and basic catalysts can be used for transesterification. aiche.org For instance, the transesterification of PM with MeAc can be catalyzed by basic catalysts. acs.org The feasibility and efficiency of transesterification processes are influenced by thermodynamic factors, such as the presence of azeotropes in the reaction mixture, and reaction kinetics. acs.org
Isomer Control and Selectivity in Synthetic Processes.figshare.com
In the synthesis of propylene glycol ethers from propylene oxide, the control of isomer formation is a critical aspect. The reaction of an alcohol with propylene oxide can yield two primary isomers due to the asymmetric nature of the propylene oxide ring. The nucleophilic attack can occur at either the less hindered primary carbon atom (C1) or the more hindered secondary carbon atom (C2).
Under basic catalysis, the attack preferentially occurs at the less hindered C1 atom, leading to the formation of the primary alcohol isomer (e.g., 1-butoxy-2-propanol). google.comresearchgate.net Conversely, acidic catalysis favors the formation of the secondary alcohol isomer (e.g., 2-butoxy-1-propanol) due to the stabilization of the partial positive charge on the more substituted carbon atom in the transition state. google.comresearchgate.net
The selectivity towards a specific isomer is influenced by several factors:
Catalyst Type: As mentioned, basic catalysts like KOH, NaOH, and various solid bases favor the formation of the primary alcohol isomer. google.comresearchgate.netresearchgate.net Acidic catalysts lead to the secondary alcohol isomer. google.com
Catalyst Structure: For solid catalysts, properties like the strength and density of acidic and basic sites play a crucial role. For example, in Mg-Al mixed oxides, the presence of adjacent acid and medium basic sites promotes the formation of butanol from ethanol (B145695). nih.gov
Reaction Conditions: While the catalyst is the primary determinant, reaction temperature and other parameters can also have a minor influence on isomer distribution.
One-pot propoxylation of phenols using urea (B33335) and 1,2-propylene glycol has shown high selectivity for the secondary ether alcohols, with isomeric ratios nearing 95/5. lookchem.com
Process Optimization Strategies for Industrial Scale Synthesis.figshare.com
Optimizing the industrial-scale synthesis of this compound is crucial for improving efficiency, reducing costs, and ensuring safety. longdom.orgmigrationletters.com
Yield Enhancement Studies
Several strategies are employed to enhance the yield of the desired product in the synthesis of propylene glycol ethers.
Optimization of Reaction Parameters: A Box-Behnken design (BBD) method has been used to optimize the yield of propylene glycol butyl ether. acs.org This statistical approach allows for the systematic investigation of the effects of multiple variables, such as reaction temperature, alcohol-to-alkane ratio, dosing rate, and catalyst concentration. acs.org For the KOH-catalyzed reaction of propylene oxide with n-butanol, an optimized yield of 85.91% was achieved at a reaction temperature of 110 °C, an alcohol-alkane ratio of 4, a dosing rate of 10 mL/min, and a catalyst concentration of 0.5%. acs.org
Process Intensification: Techniques like reactive distillation (RD) are employed to improve reaction conversion in equilibrium-limited reactions such as transesterification. acs.orgacs.org By combining reaction and separation in a single unit, RD can significantly enhance yield. aiche.org However, challenges such as catalyst insolubility and deposition can limit its application. figshare.com Alternative configurations like the side-reactor column (SRC) are being explored to mitigate these limitations. figshare.com
Catalyst Development: The development of more active and selective catalysts is a continuous effort to improve yield. For instance, the use of ZM complex oxides as catalysts in the reaction of butanol and propylene oxide has been shown to lead to high selectivity for the desired propylene glycol ether. researchgate.net The goal is to develop catalysts that are not only highly efficient but also easily recoverable and reusable. researchgate.net
Continuous Flow Processes: Continuous flow reactors offer advantages over batch processes in terms of better heat and mass transfer, improved safety, and potentially higher yields. researchgate.net The preparation of propylene glycol butyl ether has been studied in a continuous tube reactor using a solid acid catalyst. researchgate.net
The table below summarizes the findings of a process optimization study for the synthesis of propylene glycol butyl ether. acs.org
| Parameter | Optimized Value |
| Reaction Temperature | 110 °C |
| Alcohol-Alkane Ratio | 4 |
| Dosing Rate | 10 mL/min |
| Catalyst Concentration | 0.5% |
| Maximum Yield | 85.91% |
Purity and By-product Mitigation in the Synthesis of this compound
The commercial viability and application-specific suitability of this compound, also known as dipropylene glycol monobutyl ether (DPGBE), are intrinsically linked to its purity. The manufacturing process, which primarily involves the reaction of propylene oxide with n-butanol, can lead to the formation of various by-products. Therefore, stringent control over reaction conditions and subsequent purification steps are critical to achieving high-purity this compound.
The primary challenge in the synthesis of this compound is controlling the regioselectivity of the reaction between n-butanol and propylene oxide. This reaction can result in the formation of different isomers. The desired product is the α-isomer, 1-(2-butoxy-1-methylethoxy)propan-2-ol (B165892), which has a secondary hydroxyl group. The formation of the β-isomer, which has a primary hydroxyl group, is less desirable. Basic catalysts are generally preferred over acidic catalysts as they are more selective and yield a higher proportion of the α-isomer. google.comnih.gov
In addition to isomeric impurities, other by-products can arise from side reactions. These may include unreacted starting materials (n-butanol and propylene oxide), as well as other propylene glycol ethers. nih.gov For instance, the reaction of propylene oxide with water, if present, can produce propylene glycol, which can then react further to form other glycol ethers. nih.govwikipedia.org Other potential minor by-products can include aldehydes and acetone (B3395972), arising from the rearrangement of propylene oxide. wikipedia.org
To minimize the formation of these by-products and enhance the purity of this compound, several strategies are employed during the manufacturing process. The choice of catalyst is a key factor. Heterogeneous solid base catalysts are advantageous as they can be easily separated from the reaction mixture, are less corrosive to equipment, and can be reused, contributing to a more environmentally friendly process. google.com Patents have described methods using heterogeneous solid base catalysts that can achieve a propylene oxide conversion rate of over 98% and a selectivity for the desired propylene glycol butyl ether and dipropylene glycol butyl ether of over 90%. google.com
Post-synthesis purification is another critical step. Distillation is the most common method used to separate this compound from unreacted raw materials and other by-products. google.com A multi-stage distillation process is often employed to achieve high purity levels. For example, a primary distillation can remove unreacted n-butanol, followed by secondary and tertiary distillations to isolate the desired dipropylene glycol butyl ether fraction. google.com Through such purification methods, commercial grades of this compound can reach purities of 99% or higher. atamanchemicals.com
The analysis of the final product to confirm its purity and quantify any remaining impurities is typically performed using gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS). iteh.airesearchgate.netcdc.gov Specific capillary chromatographic columns, such as those with a strong polarity, are effective in separating the different isomers and other potential by-products, allowing for accurate quantification. google.com
The table below summarizes key research findings related to the purity and mitigation of by-products in the synthesis of this compound.
| Mitigation Strategy | Key Findings | Resulting Purity/Selectivity | Reference |
| Catalyst Selection | Basic catalysts, particularly heterogeneous solid bases, show high selectivity for the desired α-isomer and minimize the formation of the β-isomer. | Propylene oxide conversion > 98%; Selectivity for propylene glycol ethers > 90-95%. | google.comgoogle.com |
| Reaction Control | Careful control of reaction temperature, pressure, and reactant ratios optimizes the yield and purity of the final product. Continuous processes allow for better control over these conditions. | High conversion and selectivity, reducing the load on purification steps. | atamanchemicals.com |
| Purification Method | Multi-stage vacuum distillation is effective in separating the desired product from unreacted starting materials and other by-products. | Product purity can exceed 99.5%, with some commercial grades reaching ≥99%. | google.comatamanchemicals.com |
| Analytical Verification | Gas chromatography (GC) with mass spectrometry (MS) or a flame ionization detector (FID) is used to confirm purity and identify trace impurities. | Enables precise quantification of isomers and other by-products to ensure quality control. | google.comiteh.airesearchgate.netcdc.gov |
Advanced Analytical Techniques and Characterization
Chromatographic Methods for Qualitative and Quantitative Analysis
Chromatography is a cornerstone for the analysis of glycol ethers like 1-(2-Butoxypropoxy)propan-2-ol. Gas chromatography (GC) is particularly well-suited for these volatile to semi-volatile compounds, enabling both their identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. It is a definitive method for identifying compounds like this compound, even in complex mixtures. eurofins.com
In a typical GC-MS analysis, the compound is first separated from other components on a GC column. As it elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint." The NIST (National Institute of Standards and Technology) main library contains mass spectral data for a vast number of compounds, including isomers and related glycol ethers, which can be used for identification. nih.govnih.gov For instance, the mass spectrum of the related isomer 1-Butoxy-2-propanol shows a top peak at an m/z of 45. nih.gov
The technique is highly sensitive and is often used in off-flavor and odor investigations in consumer products, where it can identify trace levels of contaminants such as glycol ethers. eurofins.com Solid Phase Micro-extraction (SPME) can be coupled with GC-MS to increase sensitivity and selectivity for volatile compounds by selectively extracting and concentrating them from a sample matrix. eurofins.com
Table 1: GC-MS Parameters for Analysis of Related Glycol Ethers
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column Type | Fused-silica open-tubular column (e.g., 95% dimethyl/5% diphenyl-polysiloxane) | epa.gov |
| Ionization Mode | Electron Ionization (EI) | nist.gov |
| Detector | Mass Spectrometer | eurofins.com |
| Application | Identification of contaminants, off-flavor analysis, purity assessment | eurofins.com |
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantitative analysis of organic compounds, including this compound. The FID detector offers high sensitivity and a wide linear range for hydrocarbons and other compounds containing carbon-hydrogen bonds.
Validated measurement procedures exist for determining various glycol ethers in workplace air. researchgate.net These methods often involve drawing a specific volume of air through a sampling system containing an adsorbent like a glass fiber filter and a charcoal tube. researchgate.net The collected analytes are then desorbed using a suitable solvent mixture (e.g., dichloromethane/methanol) containing an internal standard, such as 1-hexanol, before analysis by GC-FID. researchgate.net The quantitative evaluation is typically based on calibration functions derived from multiple-point calibrations. researchgate.net
Table 2: Example GC-FID Method Parameters for Glycol Ether Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Sampling | Air drawn through glass fiber filter and charcoal tube | researchgate.net |
| Desorption Solvent | Dichloromethane/Methanol with Internal Standard (e.g., 1-hexanol) | researchgate.net |
| Detector | Flame Ionization Detector (FID) | epa.govresearchgate.net |
| Quantification | Based on multi-point calibration with an internal standard | researchgate.netresearchgate.net |
The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. For chromatographic methods used to quantify this compound, validation would follow established guidelines. ijpsi.orgeuropa.eu Key validation parameters include:
Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks in a blank chromatogram. ijpsi.org
Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis. ijpsi.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. ijpsi.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). ijpsi.org
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the analysis of glycol ethers in air, LOQs can be as low as 0.5 mg/m³ for a 40 L air sample. researchgate.net
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) provides information on the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies the functional groups present.
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.
¹H NMR Spectroscopy: A proton NMR spectrum provides information about the different chemical environments of hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals corresponding to the protons of the butyl group, the two propyl groups, and the hydroxyl group. The chemical shift (δ) of each signal, its integration (the area under the peak), and its splitting pattern (multiplicity) are all used in the structural assignment. The hydroxyl (-OH) proton is often a broad singlet, and its signal can be confirmed by adding a few drops of deuterium (B1214612) oxide (D₂O) to the sample, which causes the -OH peak to disappear from the spectrum due to proton exchange. docbrown.infolibretexts.org The signals for protons on carbons adjacent to oxygen atoms (ether and alcohol linkages) would appear at a higher chemical shift (downfield) compared to the alkyl chain protons.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. For this compound, which has ten carbon atoms, the spectrum would be expected to show a corresponding number of signals, assuming no two carbons are in identical chemical environments. The chemical shifts of carbons bonded to oxygen atoms appear significantly downfield. For the related isomer 1-butoxy-2-propanol, ¹³C NMR chemical shifts have been reported. spectrabase.com Similarly, propan-2-ol, a structural component, exhibits only two distinct carbon signals due to its molecular symmetry. docbrown.infodocbrown.info
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific chemical bonds.
The IR spectrum of this compound would be characterized by the presence of two key functional groups: an alcohol (-OH) and an ether (C-O-C).
O-H Stretch: A very prominent, strong, and broad absorption band is expected in the region of approximately 3500-3200 cm⁻¹. docbrown.info This broadness is a classic characteristic of the hydroxyl group in alcohols and is due to intermolecular hydrogen bonding. libretexts.org
C-H Stretch: Strong absorptions from C-H stretching vibrations in the alkyl groups are expected to appear in the region of 3000-2850 cm⁻¹. libretexts.org
C-O Stretch: A strong absorption band corresponding to the C-O stretching vibrations of both the alcohol and the ether linkages would be present in the fingerprint region, typically around 1200-1000 cm⁻¹. libretexts.org
The absence of other characteristic functional group bands, such as a strong absorption near 1700 cm⁻¹ (which would indicate a carbonyl C=O group), helps to confirm the structure. docbrown.info
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Reference |
|---|---|---|---|---|
| Alcohol (O-H) | Stretching (H-bonded) | ~3500 - 3200 | Strong, Broad | docbrown.info |
| Alkyl (C-H) | Stretching | ~3000 - 2850 | Strong | libretexts.org |
| Ether/Alcohol (C-O) | Stretching | ~1200 - 1000 | Strong | libretexts.org |
Advanced Separation Techniques for Isomeric Mixtures
The compound this compound is a primary isomer within commercial dipropylene glycol n-butyl ether (DPnB) products. sigmaaldrich.comnist.gov These products are inherently mixtures of various isomers that are challenging to separate due to their similar physicochemical properties, such as close boiling points. google.comdocbrown.info The effective separation and analysis of these isomers are crucial for understanding the specific properties and effects of each component.
Gas chromatography-mass spectrometry (GC-MS) stands out as a principal technique for the separation and identification of dipropylene glycol isomers. google.com Research has led to the development of specific GC-MS methods that can effectively resolve the components of these complex mixtures. A notable method involves the use of an internal standard for quantification, providing a reliable framework for quality control and process improvement in the production of dipropylene glycol. google.com
The typical analytical procedure involves dissolving the sample in a suitable solvent, such as ethanol (B145695), isopropanol, n-butyl alcohol, or acetone (B3395972), along with an internal standard. google.com The solution is then injected into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer provides identification based on the fragmentation patterns of the individual isomers. google.com This approach successfully addresses the difficulty of separating, qualifying, and quantifying isomers like 1,1'-oxybis-2-propanol, 2-(2-hydroxypropoxy)-1-propanol, and 2,2'-oxybis-1-propanol. google.com
| Technique | Description | Application | Key Findings |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. | Separation and quantification of dipropylene glycol isomers. google.com | Successfully separates and quantifies isomers that are otherwise difficult to resolve, aiding in production process optimization. google.com |
| Azeotropic Distillation | A separation technique that involves adding a liquid to form an azeotrope with one or more components to enhance relative volatility. | Separation of close-boiling compounds. google.com | While not directly cited for DPnB, it is a relevant industrial method for separating compounds with similar boiling points, a characteristic of glycol ether isomers. google.comdocbrown.info |
Detection and Quantification in Environmental and Industrial Matrices
The detection and quantification of glycol ethers like this compound in diverse environmental and industrial samples present significant analytical challenges. These challenges include potential matrix interferences and the need for high sensitivity to measure trace levels. mdpi.com Advanced analytical methods, particularly those combining chromatography with mass spectrometry, are essential for reliable monitoring. mdpi.com
In environmental contexts, such as surface and ground water, high-performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) is a powerful tool. epa.gov This method offers high sensitivity and selectivity, requiring minimal sample preparation. epa.gov For instance, a verified method for detecting related glycol ethers in aqueous samples demonstrated the robustness of HPLC/MS/MS across different water matrices, achieving low detection limits. epa.gov The use of tandem mass spectrometry (MS/MS) is particularly advantageous as it minimizes the impact of the sample matrix and provides highly specific quantification. mdpi.com
In industrial settings, such as in the analysis of consumer products like cosmetics or industrial solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed. uliege.becanada.ca Sample preparation methods like solid-phase microextraction (SPME) and static headspace (SHS) have been explored for the analysis of fragrance allergens, which can include glycol ether compounds, in cosmetic products. uliege.be However, accurate quantification in complex matrices like creams or lotions can be challenging and may require extensive method development and validation to overcome matrix effects. uliege.be
The monitoring of indoor air quality for volatile organic compounds (VOCs), including propylene (B89431) glycol ethers, is another important application. canada.ca While specific data for this compound may be limited, studies on related compounds like 1-methoxy-2-propanol (B31579) provide a framework for assessment, using surrogate data to estimate potential exposure. canada.ca
| Analytical Method | Matrix | Sample Preparation | Key Findings & Limits |
| HPLC/MS/MS | Ground and Surface Water | Little to no sample preparation required. epa.gov | Highly sensitive and quick method for quantifying various glycols; reporting limits for related compounds are in the low µg/L range. epa.gov |
| GC-MS | Industrial Products (e.g., Cosmetics) | Solid-Phase Microextraction (SPME), Static Headspace (SHS). uliege.be | Capable of identifying and quantifying fragrance components, but accurate quantification in complex matrices is challenging. uliege.be |
| GC-MS | Environmental Samples (e.g., Mussels, Cheese) | Extraction and concentration. | Detected related glycol ethers in environmental and food samples, though often not quantified. canada.ca |
Chemical Reactivity and Transformation Pathways
Oxidation and Reduction Mechanisms
The chemical reactivity of 1-(2-Butoxypropoxy)propan-2-ol is significantly influenced by its two functional groups: a secondary alcohol (-OH) and two ether linkages (C-O-C). These sites are susceptible to oxidation and reduction under specific chemical conditions.
Oxidation: The secondary alcohol group is the primary site for oxidation. In the presence of oxidizing agents, it can be converted to a ketone. This transformation is a common reaction for secondary alcohols. ibchem.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can facilitate this reaction. The general mechanism involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom, resulting in the formation of a carbon-oxygen double bond (C=O). masterorganicchemistry.com
3 R-CH(OH)-R' + Cr₂O₇²⁻ + 8 H⁺ → 3 R-C(=O)-R' + 2 Cr³⁺ + 7 H₂O docbrown.info
Unlike primary alcohols, which can be oxidized first to aldehydes and then to carboxylic acids, the oxidation of a secondary alcohol like the one in this compound typically stops at the ketone stage because further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable under standard conditions. ibchem.commasterorganicchemistry.com
The ether linkages are generally stable to oxidation. However, like other ethers, this compound can presumably form explosive peroxides upon exposure to air and light. inchem.org This process, known as autoxidation, involves the formation of hydroperoxides at the carbon atom adjacent to the ether oxygen.
Reduction: The native structure of this compound, being an alcohol, is already in a reduced state. Therefore, it does not typically undergo further reduction unless it is first oxidized. If the secondary alcohol is oxidized to its corresponding ketone, 1-(2-butoxypropoxy)propan-2-one, this ketone can then be reduced back to the secondary alcohol using various reducing agents.
Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to yield the alcohol. docbrown.info
| Reaction Type | Functional Group | Reagents | Product |
| Oxidation | Secondary Alcohol | Strong Oxidants (e.g., KMnO₄, Cr₂O₇²⁻/H⁺) | Ketone |
| Reduction | Ketone (oxidized form) | Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions can occur at two main sites in the this compound molecule: the carbon atom bearing the hydroxyl group and the carbon atoms adjacent to the ether oxygens. A nucleophilic substitution is a reaction in which an electron-rich nucleophile attacks a carbon atom with a partial positive charge, replacing a leaving group. savemyexams.com
Reactions at the Alcohol Group: The hydroxyl (-OH) group is a poor leaving group. For substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonating the oxygen in an acidic medium to form an oxonium ion (-OH₂⁺), which can then leave as a water molecule. Another method involves converting the alcohol into a tosylate ester, which is an excellent leaving group. Once a good leaving group is in place, a nucleophile (e.g., halides like Cl⁻, Br⁻) can attack the carbon atom. libretexts.org
Cleavage of Ether Bonds: The ether bonds in this compound are generally unreactive and stable under many conditions. However, they can be cleaved by strong nucleophiles, particularly under harsh conditions such as concentrated strong acids (e.g., HBr, HI). smolecule.com In this reaction, the ether oxygen is protonated by the acid, making it a good leaving group (an alcohol). A halide ion then acts as the nucleophile, attacking one of the adjacent carbon atoms and breaking the C-O bond. This process can lead to the formation of an alcohol and an alkyl halide.
Internal Substitution (SNi): In reactions with reagents like thionyl chloride (SOCl₂), the alcohol can be converted to an alkyl chloride through an internal nucleophilic substitution (SNi) mechanism. In this process, the alcohol reacts with SOCl₂ to form an alkyl chlorosulfite intermediate. This intermediate then decomposes, with the chloride attacking the carbon from the same side as the leaving group, leading to retention of configuration at a chiral center. dalalinstitute.com
| Reaction Site | Reagent/Condition | Nucleophile | Typical Product(s) | Mechanism Type |
| C-OH (Alcohol) | Strong Acid (e.g., HBr) | Br⁻ | Alkyl Bromide + Water | Sₙ1 or Sₙ2 |
| C-OH (Alcohol) | Thionyl Chloride (SOCl₂) | Cl⁻ (from reagent) | Alkyl Chloride + SO₂ + HCl | Sₙi |
| C-O-C (Ether) | Strong Acid (e.g., HI) | I⁻ | Alcohol + Alkyl Iodide | Sₙ1 or Sₙ2 |
Hydrolytic Stability and Degradation Kinetics
Hydrolytic stability refers to the resistance of a chemical compound to undergo hydrolysis, a reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ether linkages are the primary sites susceptible to hydrolysis, although this reaction is generally very slow under neutral pH conditions.
Ether bonds are known for their chemical stability compared to other functional groups like esters. mdpi.com However, under certain conditions, particularly in the presence of strong acids that can catalyze the reaction, the ether linkages can be broken. The degradation kinetics—the rate at which this breakdown occurs—are highly dependent on environmental factors such as pH and temperature.
Studies on related polymeric materials show that the rate of hydrolysis can be quantified by monitoring the disappearance of the reactant or the appearance of degradation products over time using techniques like NMR spectroscopy. utwente.nl The degradation kinetics can often be described by mathematical models, and parameters such as the reaction rate constant (k) and half-life (t₁/₂) can be determined. utwente.nlresearchgate.net For instance, the degradation of some polymers is tracked by observing the decrease in molecular weight or the change in specific spectroscopic signals over time. mdpi.comresearchgate.net
| Condition | Stability | Degradation Rate |
| Neutral pH (≈7) | High | Very Slow / Negligible |
| Acidic pH (<7) | Low | Increased (rate depends on pH and temperature) |
| Basic pH (>7) | High | Generally Slow (ethers are stable to base) |
Photochemical Degradation Studies in Various Environments
Photochemical degradation involves the breakdown of a chemical compound initiated by the absorption of light energy, typically from sunlight. For organic compounds like this compound, this process often involves the formation of highly reactive chemical species.
One of the most significant photochemical reactions for ethers is the formation of peroxides. inchem.org This process, known as autoxidation, can be initiated by ultraviolet (UV) light. The mechanism involves the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, forming a free radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical, which can subsequently abstract a hydrogen atom from another ether molecule to form a hydroperoxide and propagate the chain reaction.
R-O-CH₂-R' + initiator → R-O-CH•-R' + H-initiator R-O-CH•-R' + O₂ → R-O-CH(OO•)-R' (peroxy radical) R-O-CH(OO•)-R' + R-O-CH₂-R' → R-O-CH(OOH)-R' (hydroperoxide) + R-O-CH•-R'
These hydroperoxides are unstable and can be explosive, especially upon concentration. inchem.org Further photochemical reactions can lead to the cleavage of C-O and C-C bonds, resulting in the formation of a complex mixture of smaller, more oxidized products such as alcohols, aldehydes, and carboxylic acids.
While specific studies on the photochemical degradation of this compound are not detailed in the search results, its structural similarity to other glycol ethers suggests it would be susceptible to these degradation pathways in the presence of sunlight and oxygen.
Interaction Studies with Other Chemical Components in Formulations (non-biological)
This compound, often referred to by trade names like Dowanol DPnB, is widely used in various industrial and household formulations due to its favorable physical and chemical properties. ethersolvent.comatamanchemicals.com Its interactions with other components are primarily physical, leveraging its nature as an amphiphilic molecule, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.
This dual nature makes it an excellent solvent and coupling agent. atamanchemicals.comatamanchemicals.com
Solvency: It can dissolve a wide range of substances, including resins, oils, greases, and dyes, that are not soluble in water alone. ethersolvent.comatamanchemicals.com This property is critical in the formulation of paints, coatings, and industrial cleaners. ethersolvent.comeuropa.eu
Coupling Agent: In water-based formulations that contain organic components (like oils or resins), this compound acts as a bridge, improving the miscibility and stability of the mixture. It helps to create a single, stable phase by reducing the interfacial tension between water and the organic ingredients. This is crucial for the performance of hard surface cleaners, water-based agricultural formulations, and latex coatings. atamanchemicals.com
Coalescent: In latex paints and coatings, it functions as a coalescing agent. As the paint dries and water evaporates, it helps the polymer particles fuse together to form a continuous, durable film. atamanchemicals.comatamanchemicals.com
Studies have shown that its interactions are mainly physical, such as enhancing the solubility of active ingredients, rather than involving chemical reactions. This allows it to improve the performance of a formulation without chemically altering the other components. smolecule.com
| Formulation Type | Role of this compound | Interacting Components | Primary Interaction Type |
| Paints & Coatings | Coalescing Agent, Solvent | Acrylic, Styrene-Acrylic, Polyvinylacetate Resins | Physical (Solubilization, Film Formation) |
| Industrial & Household Cleaners | Solvent, Coupling Agent | Oils, Greases, Soap Scum, Water | Physical (Solubilization, Emulsification) |
| Printing Inks | Solvent | Dyes, Binders | Physical (Solubilization) |
| Agricultural Formulations | Coupling Agent | Pesticides, Water | Physical (Emulsification) |
Environmental Fate and Transport Studies
Atmospheric Degradation Mechanisms
Once released into the atmosphere, 1-(2-Butoxypropoxy)propan-2-ol is subject to chemical transformation and transport processes that determine its atmospheric lifetime.
The primary degradation pathway for propylene (B89431) glycol ethers in the atmosphere is through reaction with photochemically-produced hydroxyl radicals (•OH). researchgate.netatamanchemicals.com These highly reactive radicals are often referred to as the "detergent" of the troposphere because they initiate the breakdown of many pollutants. wikipedia.org For this compound, the rate of this reaction is a critical factor in determining its atmospheric persistence.
An OECD SIDS assessment for the propylene glycol ethers category utilized the EPIWIN/AOP (Atmospheric Oxidation Program) model to estimate the atmospheric photodegradation half-life of this compound. The model predicted a half-life of 2.6 hours, assuming a typical atmospheric hydroxyl radical concentration. oecd.org This relatively short half-life suggests that the compound is rapidly degraded in the air. oecd.org This finding is consistent with data for the broader category of propylene glycol ethers (PGEs), which generally have atmospheric half-lives ranging from a few hours to about 34 hours. researchgate.net The reaction mechanism primarily involves the abstraction of a hydrogen atom by the hydroxyl radical, most often from the carbon atoms adjacent to the ether oxygen, which is the initial step in a cascade of further reactions. researchgate.net
Table 1: Estimated Atmospheric Half-Life of this compound
| Degradation Process | Rate Constant Estimation Method | Estimated Half-Life | Source(s) |
|---|
The tendency of a chemical to move from water or soil into the air is known as volatilization. This process is governed by the compound's vapor pressure and its Henry's Law constant. wikipedia.org this compound is described as a slow-evaporating, low-volatility solvent. atamanchemicals.comatamankimya.com
The Henry's Law constant for this compound has been estimated to be very low, at 2.7 x 10⁻⁹ atm·m³/mol. oecd.org This low value indicates that the compound has a limited tendency to partition from water to air and is expected to be essentially nonvolatile from moist soil and water surfaces. oecd.orgnih.gov Therefore, while the substance may slowly evaporate if applied directly to a surface, its movement from aquatic systems or wet soils into the atmosphere is minimal. epa.gov Fugacity-based modeling for related propylene glycol ethers also indicates a tendency for the substance to partition primarily to water and soil rather than air. atamanchemicals.com
Table 2: Volatility and Partitioning Properties of this compound
| Property | Value | Implication | Source(s) |
|---|---|---|---|
| Description | Slow-evaporating, low volatility | Low rate of transfer to gaseous phase from pure substance | atamanchemicals.comatamankimya.com |
Biodegradation Pathways in Aquatic and Terrestrial Ecosystems
Biodegradation is a key process for the removal of this compound from water and soil environments, involving the breakdown of the compound by microorganisms.
Under aerobic conditions (in the presence of oxygen), this compound is considered to be readily biodegradable. atamanchemicals.comatamanchemicals.comfsforeigntrade.com This classification is based on results from standardized screening tests, such as those outlined by the OECD (e.g., OECD 301 series), which measure the extent of mineralization (conversion to CO₂, water, and biomass) over a set period. oecd.orgoecd.org Studies on the broader category of propylene glycol ethers have shown significant aerobic biodegradation, with environmental half-lives in the range of 5 to 25 days. researchgate.net
The general mechanism for the aerobic degradation of polyethers, such as propylene and ethylene (B1197577) glycols, involves the initial oxidation of the terminal alcohol groups to form corresponding aldehydes and carboxylic acids, a process carried out by microbial alcohol and aldehyde dehydrogenases. nih.gov This is followed by the cleavage of the ether bond, breaking the molecule into smaller, more easily metabolized units. nih.gov Soil biodegradation studies on other propylene glycol ethers have demonstrated rapid degradation, with ultimate yields of ¹⁴CO₂ reaching 40% to 65%, confirming that mineralization occurs. oup.com
In anaerobic environments (lacking oxygen), the biodegradation potential of this compound appears to be significantly lower than under aerobic conditions. Data on the specific compound is scarce, but studies on structurally similar propylene glycol ethers provide insight. For instance, dipropylene glycol methyl ether (DPM) is reported to be only slightly degraded under anaerobic conditions. atamanchemicals.com An OECD 311 test on DPM showed only 10% degradation after 81 days in an anaerobic environment. epa.gov
For a substance to be classified as anaerobically biodegradable, a minimum of 60% ultimate degradability is typically required in standard tests. europa.eu The available data on analogous compounds suggest that this compound does not readily biodegrade in anaerobic settings like deep sediments or some wastewater treatment sludge. epa.gov
The efficiency and rate of biodegradation are highly dependent on environmental conditions and the presence of adapted microbial populations. Studies on related compounds have shown that pre-acclimated microbial inocula can significantly enhance the degradation rate. For example, a related propylene glycol ether acetate (B1210297) reached 60% degradation within a 10-day window, but only when a pre-adapted inoculum was used. oecd.org This indicates that a lag phase may occur in the environment, during which microorganisms adapt to use the compound as a substrate.
The presence of specific microbial species is also crucial. Various bacteria, including strains of Pseudomonas, Xanthobacter, and Corynebacterium, have been identified as capable of degrading glycol ethers. nih.gov Furthermore, the efficiency of degradation can be limited by the availability of essential nutrients, such as nitrogen and phosphorus, which are required for microbial growth. dtic.mil Studies on propylene glycol have demonstrated that supplementing nutrient-poor water with nitrogen and phosphorus can markedly increase degradation rates. dtic.mil
Modeling of Environmental Distribution and Partitioning (e.g., Fugacity Models)
The environmental distribution of this compound, a type of propylene glycol ether (PGE), can be predicted using mathematical models like the Level III fugacity model. researchgate.netnih.gov Fugacity models are valuable tools that estimate a chemical's tendency to move between different environmental compartments such as air, water, soil, and sediment. ulisboa.pt These models utilize the physicochemical properties of a substance to forecast its likely distribution pattern upon release into the environment. ulisboa.pt
For propylene glycol ethers as a class, fugacity modeling indicates a tendency for these substances to partition primarily into the soil and water compartments. oecd.org This is largely influenced by their characteristic properties, including low to moderate volatility, high water solubility, and low octanol-water partition coefficients (Kow). researchgate.netnih.gov The combination of these properties means that regardless of the initial mode of release, PGEs will predominantly be found in surface water, soil, and associated groundwater. nih.gov
While specific Level III model outputs for this compound are not detailed in the available literature, the general behavior of PGEs provides a strong indication of its environmental partitioning. These substances have a low affinity for soil and sediment particles, which means they are likely to remain mobile and bioavailable within these media. nih.gov
Key physical and chemical properties that influence the environmental partitioning of this compound and related propylene glycol ethers are summarized in the table below.
Table 1: Physicochemical Properties Influencing Environmental Partitioning
| Property | Value/Description for Propylene Glycol Ethers | Implication for Environmental Distribution |
|---|---|---|
| Water Solubility | High; 40 g/L at 25°C for 1-(2-butoxy-1-methylethoxy)propan-2-ol (B165892) scharr.de | Tends to partition into the water compartment. nih.gov |
| Vapor Pressure | Low to moderate researchgate.net | Low potential to volatilize from water or soil. nih.gov |
| Log Kow | Low; 1.523 for Dipropylene Glycol Monobutyl Ether monumentchemical.com | Low potential for partitioning into fatty tissues of organisms. researchgate.netnih.gov |
| Henry's Law Constant | Low for PGEs in general oecd.org | Indicates a low propensity to partition from water to air. oecd.org |
Metabolic Studies in Non Human Biological Systems
In Vitro Metabolic Pathways in Mammalian Models (e.g., liver microsomes)
In vitro studies using mammalian liver preparations, such as microsomes and S9 fractions, are crucial for elucidating the primary metabolic pathways of glycol ethers. For propylene (B89431) glycol ethers, these studies reveal several key transformation routes. The metabolism of the minor β-isomer (containing a primary alcohol group) of PGEs has been investigated using human liver S9 fractions. nih.gov
The proposed primary metabolic pathways for propylene glycol ethers involve two main routes:
Oxidation: The terminal alcohol group can undergo oxidation. For PGEs that exist as a mixture of isomers, the minor β-isomer (with a primary alcohol) is metabolized by cytosolic alcohol dehydrogenase (ADH) and subsequently by aldehyde dehydrogenase (ALDH) to form the corresponding alkoxy propionic acid. researchgate.net
Ether Cleavage (O-dealkylation): The ether linkage can be cleaved, a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system located in the liver microsomes. ecetoc.orgecetoc.org This process breaks down the larger glycol ether molecule into smaller, more water-soluble compounds. For a dipropylene glycol ether, this would result in the formation of a propylene glycol ether and propylene glycol. nih.govresearchgate.net
Conjugation: The parent molecule or its metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) to facilitate excretion. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). researchgate.net
These pathways are generally applicable to the broader class of propylene glycol ethers.
Investigation of Metabolites and Biotransformation Products in Animal Systems
Studies in animal models, particularly rats, provide comprehensive data on the absorption, distribution, metabolism, and excretion of propylene glycol ethers. Research on dipropylene glycol monomethyl ether (DPGME), a structural analog, in Fischer 344 rats showed that the compound is well-absorbed and extensively metabolized. nih.gov
Following oral administration of DPGME, the major biotransformation products identified in the urine included:
Parent compound (DPGME)
Propylene glycol monomethyl ether (PGME)
Dipropylene glycol
Propylene glycol
Sulfate and glucuronide conjugates of DPGME nih.govsigmaaldrich.com
These findings indicate that ether cleavage is a significant metabolic pathway for dipropylene glycol ethers in vivo. nih.govresearchgate.net A portion of the administered dose was also eliminated as carbon dioxide, suggesting that some metabolites, like propylene glycol, enter central metabolic pathways (e.g., the tricarboxylic acid cycle). ecetoc.orgnih.gov Based on these data, the expected metabolites for 1-(2-Butoxypropoxy)propan-2-ol in animal systems would likely include propylene glycol n-butyl ether (PnB), dipropylene glycol, propylene glycol, and their respective conjugates.
| Metabolite | Metabolic Pathway | Precursor |
|---|---|---|
| Propylene glycol n-butyl ether (PnB) | Ether Cleavage (O-dealkylation) | This compound |
| Dipropylene glycol | Ether Cleavage (O-dealkylation) | This compound |
| Propylene glycol | Ether Cleavage (O-dealkylation) | Propylene glycol n-butyl ether / Dipropylene glycol |
| Glucuronide Conjugates | Conjugation (Glucuronidation) | Parent Compound / Metabolites |
| Sulfate Conjugates | Conjugation (Sulfation) | Parent Compound / Metabolites |
| Carbon Dioxide | Complete Oxidation | Propylene glycol |
Comparative Metabolism with Related Glycol Ethers (e.g., ethylene (B1197577) glycol ethers, propylene glycol ethers)
A critical aspect of glycol ether toxicology is the significant difference in metabolic pathways and resulting toxicity between ethylene glycol ethers (E-series) and propylene glycol ethers (P-series). nih.gov
Ethylene Glycol Ethers (EGEs): The primary metabolic pathway for EGEs is oxidation via ADH and ALDH. nih.gov This process generates alkoxyacetic acid metabolites, which are potent reproductive and hematopoietic toxicants and are responsible for the characteristic adverse effects of this class of chemicals. ecetoc.orgnih.gov
Propylene Glycol Ethers (PGEs): In contrast, the major metabolic pathway for the predominant α-isomers of PGEs is O-dealkylation by cytochrome P450 enzymes to form propylene glycol. ecetoc.orgecetoc.org Propylene glycol is an endogenous substance that is further metabolized to carbon dioxide and water. The minor β-isomers of PGEs can be metabolized via ADH/ALDH to alkoxypropanoic acids, but these are generally formed in smaller amounts and are considered less toxic than their alkoxyacetic acid counterparts from EGEs. nih.govecetoc.org This fundamental difference in metabolic fate is the basis for the lower systemic toxicity profile of propylene glycol ethers compared to ethylene glycol ethers. nih.gov
| Feature | Ethylene Glycol Ethers (EGEs) | Propylene Glycol Ethers (PGEs) |
|---|---|---|
| Primary Metabolic Pathway | Oxidation via ADH/ALDH nih.gov | O-dealkylation via CYP450 (α-isomers) ecetoc.orgecetoc.org |
| Major Metabolites | Alkoxyacetic acids ecetoc.org | Propylene glycol, CO2, Alkoxypropanoic acids (from β-isomers) nih.govnih.gov |
| Key Enzymes | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) nih.gov | Cytochrome P450 (CYP), ADH, ALDH researchgate.netecetoc.org |
Enzymatic Activities Involved in Metabolism (e.g., cytochrome P450)
The biotransformation of this compound and related PGEs is dependent on the activity of several key enzyme systems.
Cytochrome P450 (CYP): This superfamily of enzymes, located primarily in the liver endoplasmic reticulum, is the main catalyst for the O-dealkylation of PGEs. ecetoc.orgecetoc.org This oxidative cleavage of the ether bond is a detoxification pathway, as it breaks the larger molecule into propylene glycol and a corresponding alcohol, which can be readily metabolized or excreted. ecetoc.org Studies on other chemicals have shown that propylene glycol can selectively inhibit the activity of the CYP2E1 isoform. nih.gov
Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH): These cytosolic enzymes are responsible for the oxidation of alcohol functional groups. nih.gov For PGEs, their primary role is the metabolism of the minor β-isomer, which contains a primary alcohol. ADH oxidizes the alcohol to an aldehyde, which is then rapidly converted by ALDH to the corresponding alkoxypropanoic acid. researchgate.net The activity of these enzymes is a critical determinant in the formation rate of these acidic metabolites. nih.gov
UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These are Phase II metabolizing enzymes that catalyze the conjugation of the parent glycol ether or its hydroxylated metabolites with glucuronic acid and sulfate, respectively. researchgate.net This process increases the water solubility of the compounds, preventing their reabsorption in the kidneys and facilitating their elimination in the urine.
Applications in Advanced Materials and Industrial Processes Research Focus
Coalescing Agent Mechanisms in Coatings Science
1-(2-Butoxypropoxy)propan-2-ol, also known as Dipropylene Glycol n-Butyl Ether (DPnB), is a highly efficient coalescing agent in water-borne latex coatings. made-in-china.comatamanchemicals.comindiamart.com Its primary function is to lower the Minimum Film Formation Temperature (MFFT), which is the lowest temperature at which a latex polymer can form a continuous, crack-free film. atamanchemicals.comscribd.com The mechanism of action for DPnB is multifaceted, stemming from a combination of its unique physical and chemical properties. made-in-china.com
As a slow-evaporating, hydrophobic glycol ether, DPnB exhibits a strong preference for partitioning into the polymer phase of a latex emulsion. made-in-china.comindiamart.comscribd.com Once there, it acts as a temporary plasticizer for the polymer particles. This plasticizing effect increases the mobility of the polymer chains, allowing them to fuse and form a coherent film at ambient temperatures, even if the polymer's glass transition temperature (Tg) is significantly higher. made-in-china.com The efficiency of DPnB as a coalescent is enhanced by its large molecular size, which further contributes to greater polymer mobility. made-in-china.comindiamart.com This compound is compatible with a wide array of resin types, making it a versatile choice for formulators. made-in-china.comatamankimya.com Its slow evaporation rate ensures that it remains in the film long enough for coalescence to complete, after which it gradually volatilizes, allowing the coating to achieve its final hardness and durability. made-in-china.comscribd.com
Key Mechanistic Properties of this compound as a Coalescent:
High Polymer Plasticizing Efficiency: Softens polymer particles to facilitate fusion. made-in-china.comindiamart.com
Strong Partitioning: Preferentially moves into the polymer phase where it is most effective. made-in-china.comindiamart.comscribd.com
Slow Evaporation Rate: Ensures sufficient time for film formation before leaving the coating. made-in-china.comscribd.com
Large Molecular Size: Contributes to enhanced mobility of polymer chains. made-in-china.comindiamart.com
Solvent Properties in Organic Synthesis and Reaction Media
The molecular structure of this compound, which contains both ether linkages and a hydroxyl group, imparts both lipophilic and hydrophilic characteristics. atamanchemicals.comatamankimya.com This amphiphilic nature makes it an excellent solvent for a wide range of polar and nonpolar substances. smolecule.com It is widely used as a solvent in coatings, printing inks, and adhesives. atamankimya.comsyskem.de
In the context of organic synthesis, it can serve as a reaction medium. For instance, a patent for a method to produce acyl amino acids lists dipropylene glycol monobutyl ether as a suitable water-soluble organic solvent for the reaction. google.com Its high boiling point (222-232 °C) allows it to be used in reactions requiring elevated temperatures. lookchem.com Furthermore, its ability to dissolve a variety of reactants makes it a valuable component in complex formulations, such as the ink composition described in a European patent where it is used as part of the liquid carrier. epo.org In materials research, it is employed as a solvent for various polymers and resins, facilitating the development and characterization of new materials. smolecule.com
Below is a table comparing the physical properties of this compound with other common glycol ether solvents.
| Property | This compound (DPnB) | Propylene (B89431) Glycol n-Butyl Ether (PnB) | Diethylene Glycol Monobutyl Ether (DB) |
|---|---|---|---|
| CAS Number | 29911-28-2 | 5131-66-8 | 112-34-5 |
| Molecular Weight (g/mol) | 190.28 | 132.20 | 162.23 |
| Boiling Point (°C) | 230 | 171 | 231 |
| Flash Point (°C) | 100.4 | 62 | 100 |
| Density (g/cm³ @ 20°C) | 0.913 | 0.879 | 0.954 |
| Vapor Pressure (mmHg @ 20°C) | 0.04 | 0.14 | 0.02 |
| Solubility in Water (g/100mL) | Partially Soluble | 6 (Moderate) | Miscible |
Applications in Advanced Cleaning Formulations (chemical efficacy)
This compound is a key ingredient in advanced cleaning formulations for both household and industrial applications. made-in-china.comnbinno.com Its chemical efficacy stems from its dual function as a powerful solvent and a coupling agent. scribd.comnbinno.com It is particularly effective in grease and paint removers, metal cleaners, and hard surface cleaners. made-in-china.comatamanchemicals.comindiamart.com
As a solvent, it readily dissolves oils, greases, and other grime, making it highly suitable for degreasing applications. scribd.comnbinno.com As a coupling agent, it stabilizes formulations by allowing otherwise immiscible ingredients, such as oil and water, to form a homogeneous solution. nbinno.com This ensures the stability and performance of the final cleaning product. nbinno.com
A significant advantage in cleaning applications is its slow evaporation rate. nbinno.com This property allows the cleaning solution to remain on the surface for a longer duration, providing more time for the active ingredients to break down and lift away stubborn soils without leaving streaks. nbinno.com Additionally, its mild and pleasant odor is a desirable characteristic for consumer-facing products compared to harsher, more pungent solvents. nbinno.com Its utility in specialty cleaners is highlighted by its inclusion in formulations for demanding applications such as aircraft cleaning. google.com
Role as a Chemical Intermediate in Specialty Chemical Synthesis
The presence of a reactive secondary hydroxyl group and stable ether linkages makes this compound a valuable chemical intermediate. made-in-china.comatamanchemicals.comscribd.com It serves as a precursor for the synthesis of a variety of other specialty chemicals. made-in-china.comindiamart.com
While widely used as a solvent and coalescent in polymer formulations, the structure of this compound makes it a potential precursor for polymer synthesis. Its terminal hydroxyl group can act as an initiator or be incorporated into a polymer backbone. A structurally similar compound, dipropylene glycol (which lacks the butyl ether group), is used as a reactant in the production of unsaturated polyester (B1180765) resins, where it imparts flexibility and hydrolytic stability. tichemsolv.com It also serves as a starting agent for polyurethane polyols. tichemsolv.com By analogy, the hydroxyl group on this compound can react with diisocyanates to form polyurethanes or with dicarboxylic acids (or their derivatives) through esterification to produce polyesters. These potential applications demonstrate its utility as a building block for creating polymers with tailored properties.
This compound is frequently used as an intermediate in the synthesis of acid ester derivatives. made-in-china.comatamanchemicals.comindiamart.comscribd.com The hydroxyl group can be readily esterified by reacting it with a carboxylic acid, acid anhydride, or acyl chloride. This reaction yields an ester, converting the alcohol functionality into a new functional group. The resulting ester molecules may possess unique properties, finding use as specialty solvents, plasticizers, or fragrance components. This derivatization pathway highlights the compound's role as a versatile platform for accessing a range of other functional molecules for diverse industrial applications.
Integration into Polymer Science and Materials Development
The integration of this compound into polymer science is extensive, primarily through its roles as a high-performance solvent, coalescent, and a chemical intermediate for producing plasticizers. made-in-china.comatamanchemicals.comscribd.comatamankimya.com As a solvent, it is used to dissolve a wide variety of resins, including acrylics, epoxies, alkyds, and polyurethanes, which is crucial for the formulation of coatings and inks. atamankimya.com
Its most significant role in materials development is as a coalescent in latex paints, as detailed in section 7.1. By enabling the formation of high-quality films, it directly impacts the performance and durability of the final coating. made-in-china.com Furthermore, as an intermediate, it is a precursor to plasticizers. made-in-china.comatamanchemicals.comscribd.com Plasticizers are essential additives in many polymer systems, used to increase flexibility and reduce brittleness. For example, the related compound dipropylene glycol is reacted with benzoic acid to form dipropylene glycol dibenzoate, a widely used plasticizer. tichemsolv.com The potential to synthesize similar plasticizers from this compound demonstrates its integral role in the development of advanced and functional polymer materials.
Utilization in Agricultural Formulations (as a carrier/coupling agent)
In the formulation of agricultural products, this compound serves a dual purpose as both a carrier and a coupling agent. atamankimya.comnih.gov Its function is critical in ensuring that the active ingredients in pesticides are delivered effectively to the target. The performance of a pesticide is not solely dependent on the active ingredient but also on the inert components that facilitate its application and bioavailability.
As a carrier , this compound acts as a solvent or co-solvent for active ingredients, helping to solubilize them and improve the stability of concentrated formulations, particularly in emulsifiable concentrates (ECs). nih.gov Many active ingredients in herbicides, insecticides, and fungicides have low solubility in water, the primary vehicle for spray applications. The use of a solvent like this compound allows for the creation of a stable, homogeneous product that can be easily diluted with water by the end-user.
The role of this compound as a coupling agent is equally important, especially in water-based agricultural formulations. atamankimya.comnih.gov It facilitates the blending of otherwise immiscible components, such as oil-soluble active ingredients and water. This property is crucial for the formation of stable emulsions when the concentrated product is mixed in a spray tank. Its ability to reduce surface tension also contributes to more uniform spray coverage on plant surfaces.
Detailed Research Findings
Research and industrial applications have highlighted several key attributes of this compound that make it a valuable component in agricultural formulations:
Enhanced Solubility: Studies have shown that this compound can effectively enhance the solubility of various active ingredients in pesticide formulations. Its interactions are primarily physical, meaning it helps to dissolve the active ingredients without altering their chemical integrity, thereby improving the performance of the mixture.
Favorable Environmental Profile: Compared to some traditional solvents used in pesticide formulations, this compound possesses a more favorable environmental and toxicological profile, which is an increasingly important consideration in the agricultural industry. google.comgoogle.com
Versatility: Its balanced hydrophilic and hydrophobic properties make it compatible with a wide range of active ingredients and other formulation components. This versatility allows formulators to use it in various types of agricultural products, including insecticides, herbicides, and fungicides.
While specific quantitative data on the solubility of a wide range of pesticides in this compound is proprietary to formulating companies, its widespread use is a testament to its efficacy. For instance, a patent for a miticide and anti-allergen treatment lists dipropylene glycol n-butyl ether as a suitable glycol ether for their formulations.
Below is a data table summarizing the key properties of this compound relevant to its application in agricultural formulations, based on publicly available data.
| Property | Value | Relevance in Agricultural Formulations |
| Synonyms | Dipropylene Glycol n-Butyl Ether (DPnB) | Commonly used name in industry and research. |
| CAS Number | 29911-28-2 | Unique identifier for the chemical substance. |
| Molecular Formula | C10H22O3 | Provides information on the elemental composition. |
| Molecular Weight | 190.28 g/mol | Influences physical properties like boiling point and viscosity. |
| Boiling Point | 230.4 °C | Indicates low volatility and a slow evaporation rate, which is beneficial for formulation stability. |
| Flash Point | 100 °C | Important for safety during handling, storage, and transportation. |
| Water Solubility | 4.5 g/100 mL at 25 °C | Moderate water solubility contributes to its effectiveness as a coupling agent. |
| Vapor Pressure | 0.04 mmHg at 20 °C | Low vapor pressure signifies a slow evaporation rate. |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules, offering predictions of their stability and reactivity. For glycol ethers, these calculations can elucidate bond lengths, bond angles, and the distribution of electron density within the molecule. Methods like Density Functional Theory (DFT), using functionals such as B3LYP or ωB97XD with basis sets like 6-31G(d), are commonly used to optimize the geometries of stationary points on the potential energy surface. ekb.eg
For analogous compounds like propylene (B89431) glycol ethyl ether (PGEE), theoretical investigations have been conducted to study the thermodynamics and kinetics of dissociation reactions. ekb.eg Such studies calculate key parameters like activation energy, which indicates the energy barrier for a chemical reaction to occur. For example, calculations have identified that the formation of ethanol (B145695) and acetone (B3395972) from PGEE has a significant activation barrier, suggesting a specific pathway for its decomposition. ekb.eg This type of analysis is crucial for understanding the chemical stability and potential degradation pathways of 1-(2-Butoxypropoxy)propan-2-ol under various conditions.
Table 1: Example of Calculated Activation Energies for Dissociation Pathways of a Related Glycol Ether (PGEE) Data based on theoretical studies of analogous compounds.
| Reaction Pathway | Theoretical Method | Activation Energy (kJ mol⁻¹) |
|---|---|---|
| Unimolecular dissociation to ethanol and acetone | APFD/6-31G(d) | 279 |
| Bimolecular reaction with 1-butanol (B46404) to H₂ and butanal | ωB97XD/6-31G(d) | 225 |
This table is illustrative and based on findings for propylene glycol ethyl ether, a related but distinct compound. ekb.eg
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of how this compound interacts with itself and with other molecules, such as solvents. All-atom MD simulations can model the behavior of the compound in various environments, like aqueous solutions. chemrxiv.orgchemrxiv.org
Studies on similar systems, such as the solvation of molecules in propylene glycol-water binary mixtures, reveal crucial information about intermolecular interactions. chemrxiv.orgresearchgate.net These simulations can characterize the micro-solvation shell around a molecule, showing how solvent molecules (e.g., water) arrange themselves and interact via hydrogen bonds. chemrxiv.org Key findings from such simulations often include:
Radial Distribution Functions: These indicate the probability of finding a solvent molecule at a certain distance from the solute, revealing the structure of the solvation shells. chemrxiv.org
Hydrogen Bond Dynamics: Simulations can track the formation and breaking of hydrogen bonds, quantifying their lifetime and stability, which is essential for understanding solubility and mixing properties. chemrxiv.org
Translational and Rotational Mobility: MD simulations can calculate the diffusion and rotation rates of molecules, showing how the presence of a solute like a glycol ether affects the mobility of the surrounding solvent molecules. chemrxiv.org
For glycol ethers, these simulations help explain their utility as coupling agents and solvents by detailing the nature of their interactions with both polar (like water) and non-polar substances. epa.gov
Predictive Modeling of Environmental Fate Parameters
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are essential for assessing the environmental fate of chemicals when experimental data is limited. nih.govdmu.dk These models use the molecular structure of a compound to predict its physicochemical properties and environmental behavior, such as persistence, bioaccumulation, and mobility. researchgate.net
For classes of chemicals like glycol ethers, QSAR models are developed by correlating molecular descriptors (quantifiable features of the molecule's structure) with experimentally determined environmental parameters. nih.gov The U.S. Environmental Protection Agency (EPA) utilizes tools like the Exposure and Fate Assessment Screening Tool (E-FAST) and OPERA models, which incorporate QSARs to estimate properties relevant to environmental risk assessment. nih.govepa.gov
The process involves:
Descriptor Calculation: Standardizing the chemical structure and calculating a range of molecular descriptors (e.g., molecular weight, logP, topological indices). researchgate.net
Model Development: Using statistical methods, such as weighted k-nearest neighbor or partial least squares (PLS) regression, to build a mathematical relationship between the descriptors and the property of interest. nih.govresearchgate.net
Validation: Testing the model's predictive power using external datasets to ensure its robustness and compliance with standards like those from the Organisation for Economic Co-operation and Development (OECD). nih.gov
These models can predict key environmental fate parameters for this compound, providing crucial data for regulatory and safety assessments. nih.govdmu.dk
Table 2: Examples of Environmental Fate Parameters Predicted by QSAR/QSPR Models
| Parameter | Description | Typical Molecular Descriptors Used |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | Measures a chemical's lipophilicity and potential for bioaccumulation. | Atom counts, molar refractivity, topological indices. |
| Water Solubility | The maximum amount of a chemical that can dissolve in water. | LogP, molecular surface area, hydrogen bond donors/acceptors. |
| Biodegradability Half-Life | The time it takes for half the amount of a chemical to be broken down by microorganisms. | Presence of specific functional groups, molecular size. |
| Boiling Point | The temperature at which a liquid turns into a gas at a given pressure. | Molecular weight, intermolecular forces (van der Waals, H-bonding). |
Structure-Activity Relationship (SAR) Studies for Performance Optimization
Structure-Activity Relationship (SAR) analysis is a fundamental concept in chemistry that links the chemical structure of a molecule to its functional activity or performance. nih.gov For industrial chemicals like this compound, SAR studies are crucial for optimizing properties such as solvency, coupling efficiency, and surface tension reduction. patsnap.com
The core principle of SAR is that systematic changes in a molecule's structure lead to predictable changes in its properties. nih.gov For the family of propylene glycol ethers, key structural features that are often modified include:
Alkyl Chain Length: The length of the butyl group in this compound influences its hydrophobicity. Longer chains generally decrease water solubility and increase solvency for non-polar substances. epa.gov
Number of Propylene Glycol Units: As a dipropylene glycol ether, its properties differ from mono- or tripropylene (B76144) glycol ethers. Increasing the number of ether linkages and hydroxyl groups can affect viscosity, boiling point, and water miscibility. epa.gov
Isomeric Structure: The commercial product is often a mixture of isomers. epa.gov The position of the ether linkages and hydroxyl groups (primary vs. secondary) can subtly alter the molecule's reactivity and physical properties. epa.gov
By analyzing these relationships, chemists can rationally design new glycol ether derivatives or select the optimal isomer mixture to meet the performance requirements of specific applications, such as in coatings, inks, and cleaners. nih.govpatsnap.com Computational methods can accelerate this process by building models that predict performance based on structural inputs, allowing for the rapid screening of potential new compounds. nih.gov
Regulatory Science and Chemical Management Frameworks
Registration and Classification under International Chemical Regulations (e.g., REACH, ECHA)
Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, 1-(2-Butoxypropoxy)propan-2-ol (EC number: 249-951-5; CAS number: 29911-28-2) is a registered substance. europa.eu This registration signifies that its properties and uses have been documented and submitted to the European Chemicals Agency (ECHA). europa.eu
The classification and labelling of this compound are harmonized under the CLP Regulation (EC No 1272/2008), which aligns with the UN's Globally Harmonized System (GHS). The compound is classified as acutely toxic. chemikalieninfo.de The specific details of its harmonized classification provide a clear and standardized communication of its hazards.
Interactive Data Table: Harmonized Classification and Labelling of this compound
| Category | Details |
| Hazard Class | Acute Toxicity (Oral) |
| Hazard Category | Category 4 |
| Hazard Statement | H302: Harmful if swallowed |
| Hazard Class | Acute Toxicity (Dermal) |
| Hazard Category | Category 4 |
| Hazard Statement | H312: Harmful in contact with skin |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
Methodologies for Environmental Risk Assessment
The environmental risk assessment (ERA) for an industrial chemical like this compound follows a systematic, multi-tiered approach to characterize potential risks to various environmental compartments. eeer.org The methodology is designed to be comprehensive, moving from initial screening to in-depth analysis where necessary.
A typical ERA framework involves several key stages:
Hazard Identification: This step involves reviewing the intrinsic properties of the substance, such as its physico-chemical characteristics, and its ecotoxicity to aquatic and terrestrial organisms.
Exposure Assessment: This stage estimates the Predicted Environmental Concentration (PEC) of the chemical. eeer.org It considers the substance's entire life cycle, including emissions from manufacturing, industrial use, and disposal. Environmental fate models are used to predict how the chemical will be distributed and persist in different environmental media like air, water, and soil.
Effects Assessment: This involves determining the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects on the ecosystem are not expected to occur. eeer.org This is derived from ecotoxicity data from studies on representative organisms (e.g., algae, daphnids, fish).
Risk Characterization: The final step compares the PEC with the PNEC. The PEC/PNEC ratio is calculated to determine if a risk is likely. If the ratio is less than one, the risk is generally considered to be controlled.
Modern approaches, often referred to as New Approach Methodologies (NAMs), may also be incorporated. These can include in silico models like Quantitative Structure-Activity Relationship (QSAR) to predict properties and fill data gaps, reducing the need for extensive animal testing.
Life Cycle Assessment (LCA) Considerations for Industrial Use
A Life Cycle Assessment (LCA) provides a holistic view of the potential environmental impacts of a product system. For an industrial solvent like this compound, an LCA would evaluate impacts from raw material acquisition through to the chemical's end-of-life, a "cradle-to-grave" analysis. Key considerations for conducting such an assessment include defining the system boundaries and selecting relevant impact categories.
System Boundaries:
Cradle-to-Gate: This scope would include the extraction of raw materials (e.g., crude oil for propylene (B89431) and butanol synthesis), transportation to the manufacturing facility, and the chemical synthesis process itself, ending at the point the final product leaves the factory gate.
Gate-to-Grave: This would cover the transportation of the solvent to industrial users, its use in formulations (e.g., coatings, cleaners), and its final disposal or recycling.
Impact Categories: The assessment would quantify inputs (energy, raw materials) and outputs (emissions, waste) at each stage and translate them into potential environmental impacts. Common impact categories evaluated using methodologies like ReCiPe include: ggcplc.com
Global Warming Potential
Ozone Depletion Potential
Acidification Potential
Eutrophication Potential
Human Health (e.g., respiratory effects, carcinogenicity)
Ecosystem Quality
The results of an LCA can identify hotspots in the product's life cycle, guiding efforts to improve sustainability, such as optimizing energy efficiency in production or developing more environmentally benign end-of-life options.
Development of Occupational Exposure Monitoring Methodologies
To ensure worker safety, methodologies are developed to monitor occupational exposure to airborne concentrations of chemicals. For solvents like this compound, these methods must be precise, reliable, and suited to the workplace environment. The development focuses on both environmental (air) monitoring and biological monitoring.
Air Monitoring Methodologies:
Active Sampling: This is a common technique where a known volume of workplace air is drawn through a collection medium using a calibrated air sampling pump. esig.org For organic solvents, the medium is typically a sorbent tube containing materials like activated charcoal or Tenax. The collected sample is then sent to a laboratory for analysis.
Passive Sampling: This method involves using a diffusion-based sampler (a badge) that is worn by the worker. The chemical vapors diffuse from the air onto a sorbent medium at a known rate. This method is often simpler and less obtrusive than active sampling.
Analytical Technique: The standard laboratory method for analyzing the collected samples is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for definitive identification and quantification.
Biological Monitoring Methodologies: Because glycol ethers can be absorbed through the skin, air monitoring alone may not capture the total exposure. glycol-ethers.eunih.gov Biological monitoring assesses the total body burden by measuring the chemical or its metabolites in biological samples.
Sample Collection: Urine is the most common matrix for monitoring glycol ethers. nih.gov Samples are typically collected at the end of a work shift.
Analytical Technique: Similar to air sample analysis, the determination of the parent compound or its metabolites in urine is often performed using sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This provides a reliable measure of the amount of the substance absorbed by the worker through all routes of exposure. glycol-ethers.eu
Future Research Directions and Emerging Areas
Sustainable Synthesis Routes and Green Chemistry Principles
The traditional synthesis of propylene (B89431) glycol ethers, including 1-(2-Butoxypropoxy)propan-2-ol, involves the reaction of propylene oxide with an alcohol (n-butanol in this case), typically using a homogeneous alkaline catalyst like sodium or potassium hydroxide (B78521). While effective, this method presents challenges such as equipment corrosion, the need for catalyst neutralization, and the generation of wastewater, which run counter to modern green chemistry principles. google.com Future research is intensely focused on developing more sustainable and efficient synthesis pathways.
Key research thrusts include:
Heterogeneous Catalysis: The development of solid acid or base catalysts offers a significant improvement by simplifying catalyst separation and eliminating the neutralization step. This reduces waste and allows for the potential design of continuous-flow reactor systems, moving away from less efficient batch processes.
Ionic Liquids: As environmentally benign catalysts, certain basic ionic liquids have demonstrated high catalytic efficiency and selectivity in the synthesis of propylene glycol ethers from propylene oxide and alcohols under mild conditions. researchgate.net A major advantage is their potential for recovery and reuse, which aligns with the principle of catalysis over stoichiometric reagents. researchgate.net
One-Pot Synthesis from Alkenes: Advanced research is exploring the direct synthesis of propylene glycol ethers from propylene and hydrogen peroxide using bifunctional catalysts. rsc.org These catalysts possess active sites for both the initial epoxidation of propylene and the subsequent ring-opening reaction, streamlining the process into a single step and improving atom economy. rsc.org
Bio-based Feedstocks: A long-term goal for sustainable chemistry is the use of renewable raw materials. Research into the production of key precursors, such as propanols derived from the hydrogenolysis of glycerol (a byproduct of biodiesel production), could provide a renewable pathway for the alcohol component in glycol ether synthesis. nih.gov
Applying green chemistry principles is central to this research. The concept of atom economy , which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a critical metric. While the addition reaction used to synthesize glycol ethers has a theoretical atom economy of 100%, byproduct formation in traditional methods lowers the effective yield. smolecule.comscranton.edu Future synthesis routes aim to maximize selectivity and minimize waste, bringing the practical atom economy closer to the ideal.
| Synthesis Route | Catalyst Type | Typical Reaction Conditions | Key Green Chemistry Advantages |
|---|---|---|---|
| Traditional Homogeneous Catalysis | NaOH, KOH (Alkaline) | Batch reactor, elevated temperature/pressure | High conversion rates. |
| Heterogeneous Catalysis | Solid acid or base catalysts | Continuous-flow or batch reactor | Easy catalyst separation and recovery; reduced corrosion and waste. google.com |
| Ionic Liquid Catalysis | Basic ionic liquids (e.g., choline hydroxide) | Mild conditions, high selectivity | High catalyst reusability; environmentally benign reaction medium. researchgate.netresearchgate.net |
| Direct One-Pot Synthesis | Bifunctional catalysts (e.g., Al-TS-1) | Direct reaction of propylene and H₂O₂ | Process intensification (fewer steps); high atom economy. rsc.org |
Novel Applications in Emerging Technologies and Advanced Chemical Manufacturing
While this compound is well-established as a high-performance solvent and coalescing agent in conventional applications like coatings, inks, and cleaners, its unique properties are paving the way for its use in more advanced sectors. chinafuran.comatamanchemicals.com Its slow evaporation rate, excellent solvency for a wide range of resins, and favorable environmental profile make it a candidate for replacing more hazardous solvents, such as certain ethylene (B1197577) glycol ethers (E-series). boxa-solvents.com
Emerging application areas requiring further research include:
Electronics and Semiconductor Manufacturing: The production of microelectronics involves numerous cleaning, etching, and coating steps that require high-purity solvents. Glycol ethers are used in the manufacture of laminates and in processes for making circuit boards. atamanchemicals.comatamankimya.com Future research will focus on optimizing formulations containing this compound for photoresist stripping, wafer cleaning, and as a solvent in advanced electronic inks and adhesives. chinafuran.comecolink.com
Advanced Agricultural Formulations: Modern agriculture utilizes complex formulations for pesticides and other treatments that require effective coupling agents and solvents to ensure stability and efficacy. The properties of DPnB support its use in creating stable, effective water-based agricultural products. atamanchemicals.com
Specialty Chemical Synthesis: This compound serves as a chemical intermediate for producing other high-value chemicals, including specialized epoxides, acid ester derivatives, and plasticizers. atamanchemicals.com Its role as a building block in advanced chemical manufacturing is an area of growing interest.
Eco-Friendly Cleaning Formulations: Driven by consumer demand and regulations, there is a significant push for "green" cleaning products. Because this compound is readily biodegradable and has low toxicity, it is being incorporated into new, environmentally friendly formulations for industrial and household cleaners, particularly those requiring low volatility, such as wax removers and floor cleaners. chinafuran.comalliedmarketresearch.comkhchemicals.com
| Application Area | Function of this compound | Rationale for Use in Emerging Tech |
|---|---|---|
| Architectural & Industrial Coatings | Coalescing agent, solvent | Excellent film formation in low-VOC water-based paints. chinafuran.comspecialchem.com |
| Electronics Manufacturing | Solvent, cleaning agent | High purity potential; effective in cleaning and photoresist processes. ecolink.com |
| Advanced Cleaning Products | Coupling agent, solvent | Low volatility, high solvency for oils/greases, biodegradability. atamanchemicals.comalliedmarketresearch.com |
| Agricultural Formulations | Coupling agent, solvent | Creates stable emulsions for pesticides and herbicides. chinafuran.com |
| Chemical Intermediate | Precursor/Reactant | Used in the synthesis of plasticizers and other specialty chemicals. atamanchemicals.com |
Advanced Analytical Techniques for Environmental Monitoring and Metabolomics
Understanding the environmental distribution and biological processing of this compound requires sensitive and specific analytical methods. Standard techniques for monitoring glycol ethers in environmental and occupational settings often rely on gas chromatography with a flame ionization detector (GC-FID). keikaventures.comgov.bc.ca However, future research demands more advanced approaches to detect trace concentrations and to elucidate metabolic pathways.
Advanced Chromatographic and Spectrometric Methods: For detecting low levels in complex environmental matrices like soil and water, methods combining gas or liquid chromatography with mass spectrometry (GC-MS, LC-MS) are essential. gcms.cz These techniques provide the necessary selectivity to distinguish between various glycol ether isomers and quantify them at parts-per-billion levels or lower. gcms.czcdc.gov
Metabolomics and In Vitro Studies: A significant frontier is the use of metabolomics to understand how organisms process propylene glycol ethers. Recent studies have employed integrative multi-omic approaches (including proteomics and metabolomics) using advanced cell models like human-derived "BrainSpheres". biorxiv.orgresearchgate.net By exposing these models to a propylene glycol ether and its primary metabolite (an alkoxypropionic acid), researchers can identify changes in cellular processes like energy metabolism and oxidative stress. researchgate.netbiorxiv.org Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for quantifying the formation of metabolites within these complex biological systems, providing insight into potential mechanisms of action. nih.gov
| Technique | Application | Sample Types | Key Advantage |
|---|---|---|---|
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Routine environmental and occupational monitoring | Air, Water, Soil | Robust and reliable for quantification at ppm levels. keikaventures.comgov.bc.ca |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Trace environmental analysis, isomer identification | Air, Water, Soil | High specificity and structural confirmation; capable of resolving isomers. gcms.cz |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Metabolite quantification, biological monitoring | Biological fluids (urine, plasma), cell culture media | High sensitivity and specificity for analyzing metabolites in complex biological matrices. nih.gov |
| Multi-omic Approaches (Metabolomics, Proteomics) | Mechanistic toxicology, pathway analysis | In vitro 3D cell models (e.g., BrainSpheres) | Provides a systems-level view of biological responses to chemical exposure. biorxiv.orgresearchgate.net |
Deepening Understanding of Environmental Interactions and Fate in Complex Systems
The environmental profile of this compound is generally considered favorable, as it is classified as readily biodegradable and is not expected to bioaccumulate in food chains. atamanchemicals.comalliedmarketresearch.comkhchemicals.comewg.org However, most environmental fate data is derived from standardized laboratory tests. A crucial area for future research is understanding how this compound behaves in real-world, complex environmental systems.
Future research should focus on:
Influence of Environmental Variables: Degradation rates can be significantly affected by factors such as soil type, microbial community composition, temperature, oxygen availability (aerobic vs. anaerobic conditions), and the presence of co-contaminants. Research is needed to model the persistence and transport of this compound under these variable conditions.
Metagenomic Analysis: The application of metagenomics to soil and water microbial communities can help identify the specific genes and microorganisms responsible for degrading propylene glycol ethers. researchgate.net This can provide a deeper understanding of the environmental capacity for attenuation and could potentially be harnessed for bioremediation strategies.
| Environmental Process | Current Understanding | Future Research Questions |
|---|---|---|
| Biodegradation | Readily biodegradable. alliedmarketresearch.comkhchemicals.com | What are the specific enzymatic pathways and microbial consortia involved? researchgate.netnih.gov How do rates differ in aerobic vs. anaerobic environments? |
| Bioaccumulation | Low potential; unlikely to accumulate in food chains. atamanchemicals.com | Can partitioning into sediment organic matter under specific conditions lead to localized accumulation? |
| Mobility & Transport | Expected to have some mobility in soil and partition to water due to its solubility. | How does soil organic carbon content affect its sorption and leaching potential? What is its fate in groundwater systems? |
| Interactions in Complex Systems | Largely unstudied. | How does the presence of other common pollutants (e.g., hydrocarbons, metals) affect its degradation? Does it influence the fate of other compounds? |
Q & A
Q. What are the recommended synthesis methods for 1-(2-Butoxypropoxy)propan-2-ol, and how do reaction conditions influence yield?
The synthesis typically involves the reaction of dipropylene glycol with butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid). Batch and continuous processes are employed depending on scale. Key parameters include:
- Catalyst type : Acidic catalysts optimize etherification efficiency.
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may increase by-products.
- Molar ratios : Stoichiometric excess of butyl alcohol improves yield . Methodological optimization involves GC-MS or HPLC to monitor reaction progress and quantify impurities.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use EN 374-certified gloves, P95 respirators (for aerosol exposure), and full-body chemical-resistant suits .
- Ventilation : Ensure fume hoods or local exhaust systems to maintain airborne concentrations below recommended limits .
- Emergency measures : Immediate flushing with water for eye/skin contact and medical evaluation for inhalation exposure . Note: Some components may be carcinogenic (IARC/ACGIH Category 2B), necessitating strict exposure controls .
Q. What are the key physicochemical properties critical for its application as a solvent?
Advanced Research Questions
Q. How does the compound’s molecular structure affect its interaction with biological membranes in drug delivery systems?
The branched ether-alcohol structure enhances amphiphilicity, allowing penetration into lipid bilayers. Experimental approaches include:
- Fluorescence anisotropy : To assess membrane fluidity changes.
- Differential Scanning Calorimetry (DSC) : To study phase transitions in lipid bilayers.
- In vitro permeability assays : Using Caco-2 cell monolayers to quantify absorption enhancement. Studies suggest it modulates membrane permeability, potentially improving transdermal drug delivery .
Q. What analytical techniques are optimal for characterizing its stability under oxidative conditions?
- Accelerated Oxidation Studies : Expose the compound to H₂O₂ or UV light, then analyze degradation products via LC-MS/MS .
- Electron Paramagnetic Resonance (EPR) : Detect free radical formation during oxidation.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying temperatures. Contradictions in stability data require cross-validation using multiple methods (e.g., NMR for structural integrity) .
Q. How can researchers resolve contradictions in toxicological data across studies?
- Dose-Response Analysis : Re-evaluate studies using standardized OECD guidelines for acute toxicity (e.g., OECD 423).
- Metabolite Profiling : Identify species-specific metabolic pathways (e.g., cytochrome P450 activity) that influence toxicity outcomes.
- Epidemiological Correlation : Compare in vitro cytotoxicity (e.g., HepG2 assays) with occupational exposure data. Discrepancies in carcinogenicity classifications (e.g., IARC vs. CLP) highlight the need for harmonized testing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
